2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride
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Overview
Description
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9BrClNO3S and a molecular weight of 326.59 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 3-bromobenzene with formamide and ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)formamido]ethane-1-sulfonyl chloride
- 2-[(3-Fluorophenyl)formamido]ethane-1-sulfonyl chloride
- 2-[(3-Methylphenyl)formamido]ethane-1-sulfonyl chloride
Uniqueness
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
1315367-63-5 |
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Molecular Formula |
C9H9BrClNO3S |
Molecular Weight |
326.60 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO3S/c10-8-3-1-2-7(6-8)9(13)12-4-5-16(11,14)15/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
QOLAOWUZQSOGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCS(=O)(=O)Cl |
Origin of Product |
United States |
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